2-(4-Fluorophenyl)-5-(3-iodo-2-methylbenzyl)thiophene
Description
2-(4-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene (CAS: 898566-17-1) is a fluorinated thiophene derivative with the molecular formula C₁₈H₁₄FIS and a molecular weight of 408.27 g/mol. It features a thiophene core substituted with a 4-fluorophenyl group at the 2-position and a 5-iodo-2-methylbenzyl group at the 5-position. This compound is a key intermediate in synthesizing canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used to treat type 2 diabetes . Its synthesis involves borane-mediated reduction of a ketone precursor, achieving high yields (>79%) and industrial scalability .
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-[(3-iodo-2-methylphenyl)methyl]thiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FIS/c1-12-14(3-2-4-17(12)20)11-16-9-10-18(21-16)13-5-7-15(19)8-6-13/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYSRRULPOCHIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1I)CC2=CC=C(S2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FIS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5-(3-iodo-2-methylbenzyl)thiophene typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Core: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur or a sulfur source under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated thiophene in the presence of a palladium catalyst.
Attachment of the Iodo-Methylbenzyl Group:
Industrial Production Methods
Industrial production of this compound would likely scale up these laboratory methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of more efficient catalysts to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, typically forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the compound can target the iodo group, converting it to a hydrogen atom using reagents like palladium on carbon with hydrogen gas.
Substitution: The fluorophenyl and iodo-methylbenzyl groups can participate in electrophilic and nucleophilic substitution reactions. For example, the iodo group can be replaced by other nucleophiles such as amines or thiols using copper-catalyzed reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Copper(I) iodide, potassium carbonate, and appropriate nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Deiodinated thiophene derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential therapeutic applications, particularly as an intermediate in the synthesis of various pharmaceuticals. Its structural analogs have shown promise in treating conditions such as diabetes and cancer.
- Case Study : A study highlighted the use of thiophene derivatives, including this compound, in the development of SGLT2 inhibitors, which are used for managing type 2 diabetes. The fluorophenyl and iodo substituents enhance the pharmacological properties by improving binding affinity to target enzymes .
Organic Electronics
Due to its electronic properties, 2-(4-Fluorophenyl)-5-(3-iodo-2-methylbenzyl)thiophene is investigated for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Research Findings : Research has demonstrated that thiophene-based compounds can be used as hole transport materials in OLEDs, leading to improved efficiency and stability of devices. The incorporation of halogen atoms like iodine enhances charge mobility, making it suitable for high-performance organic electronic devices .
Material Science
The compound's unique structure allows it to serve as a precursor for various polymeric materials. Its thiophene ring can participate in polymerization reactions, leading to conductive polymers.
- Application Example : Conductive polymers derived from thiophene compounds are utilized in flexible electronics and sensors, providing a pathway for developing next-generation electronic materials with enhanced performance characteristics .
Data Table: Comparison of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Intermediate for pharmaceuticals (e.g., SGLT2 inhibitors) | Improved therapeutic efficacy |
| Organic Electronics | Used in OLEDs and OPVs as hole transport materials | Enhanced efficiency and device stability |
| Material Science | Precursor for conductive polymers | Flexibility and high conductivity |
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-5-(3-iodo-2-methylbenzyl)thiophene would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity to certain biological targets, while the iodinated benzyl group can facilitate interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Structural Analogs and Halogen Substitution
The compound’s structural analogs differ primarily in halogen substituents (I vs. Br) or aryl group modifications. Key examples include:
Key Observations :
Pharmacological and Industrial Relevance
- Canagliflozin Intermediate : The iodine substituent in the target compound is critical for SGLT2 inhibitor activity, while brominated analogs are intermediates for other therapeutics (e.g., anticoagulants) .
- Antimicrobial Potential: Bromomethyl-thiophene derivatives (e.g., 3b) exhibit antimicrobial activity, though the target compound’s pharmacological profile remains focused on diabetes treatment .
Biological Activity
2-(4-Fluorophenyl)-5-(3-iodo-2-methylbenzyl)thiophene is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of its significance in drug discovery.
- Molecular Formula : C18H14FIS
- Molecular Weight : 408.27 g/mol
- CAS Number : 898566-17-1
This compound contains a thiophene ring substituted with both a fluorophenyl and an iodomethyl group, which may contribute to its biological activity by enhancing lipophilicity and facilitating interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene derivatives, including 2-(4-Fluorophenyl)-5-(3-iodo-2-methylbenzyl)thiophene. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.
- Case Study: Cytotoxicity Against Cancer Cell Lines
- In vitro assays demonstrated that derivatives of thiophene showed IC50 values in the micromolar range against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) .
- For instance, a related compound exhibited an IC50 value of 0.65 µM against MCF-7 cells, indicating strong antiproliferative activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(4-Fluorophenyl)-5-(3-iodo-2-methylbenzyl)thiophene | MCF-7 | TBD |
| Related Compound | MCF-7 | 0.65 |
| Related Compound | A549 | TBD |
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. Flow cytometry analyses have shown that these compounds can increase the expression of pro-apoptotic factors such as p53 and caspase-3 in treated cells .
Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence that thiophene derivatives may also possess antimicrobial activities. Studies have reported that compounds similar to 2-(4-Fluorophenyl)-5-(3-iodo-2-methylbenzyl)thiophene exhibit inhibitory effects against various bacterial strains.
- Antibacterial Assays
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 2-(4-Fluorophenyl)-5-(3-iodo-2-methylbenzyl)thiophene | Staphylococcus aureus | TBD |
| Related Compound | Escherichia coli | 24 |
| Related Compound | Bacillus subtilis | 20 |
Q & A
Q. What are the recommended synthetic routes for 2-(4-Fluorophenyl)-5-(3-iodo-2-methylbenzyl)thiophene, and what reaction conditions optimize yield?
A common approach involves Suzuki-Miyaura coupling or Ullmann-type reactions to introduce the fluorophenyl and iodo-methylbenzyl moieties. For example, a general procedure (similar to thiophene derivatives) uses equimolar reactants in 1,4-dioxane under stirring at room temperature, followed by isolation via ice/water precipitation . Key parameters include:
- Catalyst : Pd(PPh₃)₄ for cross-coupling.
- Solvent : Polar aprotic solvents (e.g., DMF, dioxane).
- Workup : Precipitation in ice/water yields ~60-75% purity, requiring further column chromatography.
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- NMR : H and C NMR confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.6 ppm, thiophene protons at δ 6.8–7.0 ppm) .
- X-ray Diffraction : Single-crystal studies (e.g., R factor = 0.040) validate stereochemistry and bond lengths (mean C–C = 0.002 Å) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 423.12).
Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design?
- Solubility : Limited in water; soluble in DMSO, DMF, or THF. Pre-solubilization in DMSO is recommended for biological assays.
- Stability : Light-sensitive due to the iodine substituent; store in amber vials at –20°C.
- Melting Point : Typical range 120–125°C (varies with crystalline form) .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in synthetic yields across different protocols?
Contradictions often arise from iodine’s susceptibility to radical side reactions. Strategies include:
Q. What methodologies assess the environmental fate and ecotoxicological impact of this compound?
Adopt tiered testing per OECD guidelines:
- Phase 1 (Abiotic) : Hydrolysis half-life (pH 7, 25°C) and photodegradation rates (UV-Vis spectroscopy) .
- Phase 2 (Biotic) : Microcosm studies with Daphnia magna (LC₅₀) and soil microbial degradation assays .
- Phase 3 (Modeling) : Use EPI Suite to predict bioaccumulation (log Kow ≈ 4.2) and mobility (log Koc ≈ 3.1) .
Q. How can crystallographic data discrepancies (e.g., bond angles) be reconciled between independent studies?
- Data Validation : Cross-check with CIF files (e.g., CCDC deposition) and refine using SHELXL .
- Temperature Effects : Compare datasets at 100 K vs. 295 K; thermal motion may distort angles by ±1.5° .
- Software Consistency : Re-analyze raw data with Olex2 or Mercury to minimize software-specific artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
